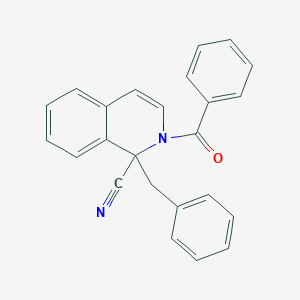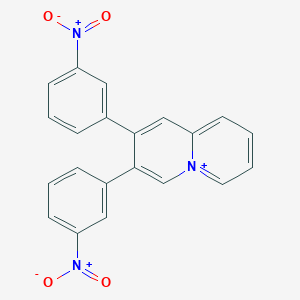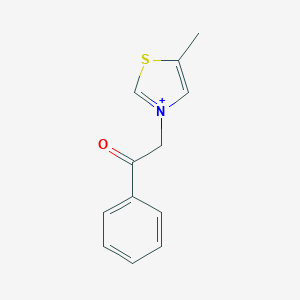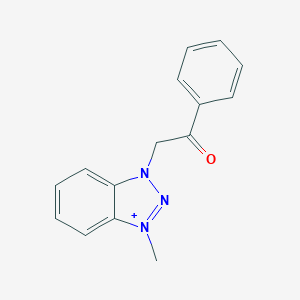![molecular formula C49H38N8O2+2 B280584 N,N'-bis[2-(3,4-diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-yl)ethyl]pentanediamide](/img/structure/B280584.png)
N,N'-bis[2-(3,4-diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-yl)ethyl]pentanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 8-{2-[(5-{[2-(8H-acenaphtho[1’,2’:3,4]pyridazino[1,6-a]benzimidazol-13-ium-8-yl)ethyl]amino}-5-oxopentanoyl)amino]ethyl}-8H-acenaphtho[1’,2’:3,4]pyridazino[1,6-a]benzimidazol-13-ium is a complex organic molecule with a unique structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-{2-[(5-{[2-(8H-acenaphtho[1’,2’:3,4]pyridazino[1,6-a]benzimidazol-13-ium-8-yl)ethyl]amino}-5-oxopentanoyl)amino]ethyl}-8H-acenaphtho[1’,2’:3,4]pyridazino[1,6-a]benzimidazol-13-ium involves multiple steps, starting from the preparation of the acenaphtho-pyridazino-benzimidazol core. This core is typically synthesized through a series of cyclization reactions, followed by functional group modifications to introduce the desired substituents. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the fused ring system.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
8-{2-[(5-{[2-(8H-acenaphtho[1’,2’3,4]pyridazino[1,6-a]benzimidazol-13-ium-8-yl)ethyl]amino}-5-oxopentanoyl)amino]ethyl}-8H-acenaphtho[1’,2’3,4]pyridazino[1,6-a]benzimidazol-13-ium: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various reduced forms of the compound.
科学研究应用
8-{2-[(5-{[2-(8H-acenaphtho[1’,2’3,4]pyridazino[1,6-a]benzimidazol-13-ium-8-yl)ethyl]amino}-5-oxopentanoyl)amino]ethyl}-8H-acenaphtho[1’,2’3,4]pyridazino[1,6-a]benzimidazol-13-ium: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for imaging and diagnostic purposes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of 8-{2-[(5-{[2-(8H-acenaphtho[1’,2’:3,4]pyridazino[1,6-a]benzimidazol-13-ium-8-yl)ethyl]amino}-5-oxopentanoyl)amino]ethyl}-8H-acenaphtho[1’,2’:3,4]pyridazino[1,6-a]benzimidazol-13-ium involves its interaction with specific molecular targets and pathways. The compound can bind to DNA or proteins, leading to the disruption of cellular processes. It may also generate reactive oxygen species (ROS), causing oxidative stress and cell damage.
相似化合物的比较
Similar Compounds
8-{2-[(5-{[2-(8H-acenaphtho[1’,2’3,4]pyridazino[1,6-a]benzimidazol-13-ium-8-yl)ethyl]amino}-5-oxopentanoyl)amino]ethyl}-8H-acenaphtho[1’,2’3,4]pyridazino[1,6-a]benzimidazol-13-ium: can be compared with other acenaphtho-pyridazino-benzimidazol derivatives, which share similar structural features but differ in their substituents and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific substituents and the resulting chemical properties
属性
分子式 |
C49H38N8O2+2 |
|---|---|
分子量 |
770.9 g/mol |
IUPAC 名称 |
N,N'-bis[2-(3,4-diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-yl)ethyl]pentanediamide |
InChI |
InChI=1S/C49H36N8O2/c58-42(50-24-26-54-38-18-1-3-20-40(38)56-44(54)28-36-32-14-5-10-30-12-7-16-34(46(30)32)48(36)52-56)22-9-23-43(59)51-25-27-55-39-19-2-4-21-41(39)57-45(55)29-37-33-15-6-11-31-13-8-17-35(47(31)33)49(37)53-57/h1-8,10-21,28-29H,9,22-27H2/p+2 |
InChI 键 |
YZTJFINSSXUEQV-UHFFFAOYSA-P |
SMILES |
C1=CC=C2C(=C1)N(C3=[N+]2N=C4C5=CC=CC6=C5C(=CC=C6)C4=C3)CCNC(=O)CCCC(=O)NCCN7C8=CC=CC=C8[N+]9=C7C=C1C2=CC=CC3=C2C(=CC=C3)C1=N9 |
规范 SMILES |
C1=CC=C2C(=C1)N3C(=[N+]2CCNC(=O)CCCC(=O)NCC[N+]4=C5C=C6C7=CC=CC8=C7C(=CC=C8)C6=NN5C9=CC=CC=C94)C=C1C2=CC=CC4=C2C(=CC=C4)C1=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280501.png)
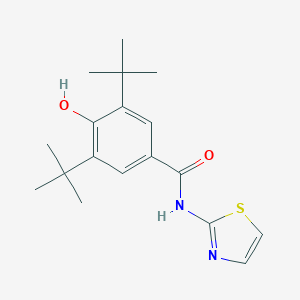
![Tetrahydro-2-furanylmethyl 8-(aminocarbonyl)-4-{2-nitrophenyl}-2-methyl-1,4-dihydroimidazo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B280507.png)

![13-Azoniahexacyclo[14.7.1.02,15.04,13.05,10.020,24]tetracosa-1(23),2,4(13),5,7,9,11,14,16,18,20(24),21-dodecaene-14-carbonitrile](/img/structure/B280511.png)
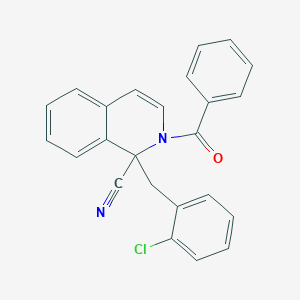

![14H,15H,16H-dibenzo[i,k]pyrido[3,2,1-de]phenanthridinium](/img/structure/B280514.png)
![11-Methyldibenzo[f,h]pyrido[1,2-b]isoquinolinium](/img/structure/B280515.png)
